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Gadolinium nitride

spintronics magnetic tunnel junction free layer switching

Developing spintronic devices demands intrinsic ferromagnetic semiconductors combining high spin polarization with low switching fields-a profile absent in diluted magnetic semiconductors. GdN fills this gap: a stoichiometric rare-earth nitride requiring no dopant incorporation. • Spin-only moment: 7 μB/f.u.; coercive field: ~0.01 T enables low-field magnetic switching. • Spin-split band gap (0.8/1.2 eV) provides spin-filter tunneling functionality. • Supplied vacuum-sealed under inert atmosphere to preserve air-sensitive surface quality.

Molecular Formula GdN
Molecular Weight 171.3 g/mol
CAS No. 25764-15-2
Cat. No. B1584469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium nitride
CAS25764-15-2
Molecular FormulaGdN
Molecular Weight171.3 g/mol
Structural Identifiers
SMILESN#[Gd]
InChIInChI=1S/Gd.N
InChIKeyFLATXDRVRRDFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Nitride (GdN) Procurement Guide


Gadolinium nitride (GdN) is a rare-earth nitride and an intrinsic ferromagnetic semiconductor with a rocksalt crystal structure, positioning it at the intersection of magnetic, electronic, and optical functionalities [1][2]. Unlike diluted magnetic semiconductors that require dopant incorporation, GdN exhibits intrinsic ferromagnetism with a spin-only magnetic moment of approximately 7 μB per formula unit and a Curie temperature near 70 K in its stoichiometric form [3][4]. Its band gap in the ferromagnetic state splits into majority-spin (∼0.8 eV) and minority-spin (∼1.2 eV) channels, enabling spin-filtering functionality that is absent in non-magnetic or antiferromagnetic rare-earth nitride counterparts [2][5]. These properties make GdN a candidate material for spintronic, superconducting, and neutron-detection applications, but its high sensitivity to air and moisture requires capping or encapsulation strategies during device integration [6].

Why GdN Cannot Be Substituted


Rare-earth nitride series members such as SmN, EuN, and DyN, as well as Gd-doped GaN, each exhibit distinct combinations of magnetic moment, coercive field, Curie temperature, and electronic structure that preclude direct substitution for GdN in device stacks [1][2]. SmN possesses a near-zero net magnetic moment (∼0.035 μB) and a coercive field exceeding 6 T, making it functionally a hard ferromagnet with minimal spin polarization, whereas GdN is a soft ferromagnet with a coercive field of ∼0.01 T and a large 7 μB moment [1]. EuN lacks intrinsic ferromagnetism in stoichiometric form (J = 0 for Eu³⁺) and becomes ferromagnetic only through nitrogen-vacancy doping [3]. Gd-doped GaN operates above room temperature but relies on a dilute, defect-mediated colossal magnetic moment whose reproducibility depends critically on growth conditions, and it lacks the intrinsic spin-split band structure that defines GdN's spin-filtering capability [4][5]. GdN's quantitative combination of low coercivity, high spin moment, and tunable spin-split optical band gap is not replicated by any single in-class analog, making generic substitution a performance-limiting decision.

GdN Quantitative Differentiators


Coercive Field: GdN vs. SmN

GdN and SmN represent opposite extremes of magnetic hardness within the rare-earth nitride series. GdN thin films exhibit a coercive field of approximately 0.01 T, classifying them as soft ferromagnets suitable for free-layer switching in magnetic tunnel junctions (MTJs) [1]. In contrast, SmN displays a coercive field exceeding 6 T, making it a hard ferromagnet appropriate for fixed reference layers [1]. This approximately 600-fold difference in coercivity means that SmN cannot replace GdN in low-field switching applications; conversely, GdN lacks the magnetic stability SmN offers for pinned-layer architectures.

spintronics magnetic tunnel junction free layer switching

Spin Splitting Tunability in GdN Films

GdN exhibits a thickness-tunable spin splitting of its optical band gap, a property not reported for Gd-doped GaN or most other rare-earth nitrides. In AlN(10 nm)/GdN(t)/AlN(10 nm) trilayer structures, the spin-split magnitude increases from 0.290 eV to 0.460 eV as the GdN film thickness decreases, representing a 60% enhancement [1][2]. The paramagnetic-state band gap is 1.6 eV, which splits into majority-spin (0.8 eV) and minority-spin (1.2 eV) channels below the Curie temperature [1]. Gd-doped GaN (GaGdN) lacks this intrinsic, thickness-programmable spin-split band structure, as its magnetism arises from defect-mediated long-range polarization of the GaN matrix rather than from a native spin-polarized band structure [3]. This tunability allows device designers to engineer the spin-filtering energy window by adjusting film thickness, a design lever unavailable with GaGdN or SmN.

spin filtering optical band gap thin film engineering

GdN Nanoisland Tunnel Junction Resistivity

Incorporation of GdN nanoislands at the interface of GaN p–n junctions reduces the tunnel junction specific resistivity to 1.3 × 10⁻³ Ω·cm², which is several orders of magnitude lower than previous results in wide-band-gap semiconductor tunnel junctions [1]. A related device using a GaN/GdN/GaN tunnel junction to replace the p-contact in a pn junction diode achieved a specific resistivity of 2.7 × 10⁻³ Ω·cm², reported as the lowest specific tunneling resistivity for GaN at the time [2]. Conventional GaN p–n junction tunnel junctions without GdN nanoislands typically exhibit specific resistivities in the range of 10⁻¹ to 10⁻² Ω·cm² or higher, limited by the wide band gap that suppresses interband tunneling [1]. The GdN nanoislands act as mid-gap states that enhance interband tunneling and hole injection by several orders of magnitude.

tunnel junction GaN optoelectronics specific resistivity

Magnetic Moment: GdN vs. SmN

GdN possesses a saturation magnetic moment of approximately 7 μB per Gd ion, arising from the half-filled 4f⁷ shell (pure spin moment with quenched orbital contribution) [1][2]. In contrast, SmN exhibits a near-zero net magnetic moment of approximately 0.035 μB per formula unit due to nearly complete cancellation of the spin moment by an opposing orbital moment [1]. This approximately 200-fold difference in magnetic moment directly impacts the spin polarization achievable in device structures. Optical spectroscopy of GdN epitaxial films has evaluated the spin polarization at 0.17 (±0.005), corresponding to nearly 100% spin-polarized carriers in the conduction band [3]. SmN cannot provide comparable spin-polarized current, limiting its utility as a spin injector or spin-filter electrode.

magnetic moment spin polarization spin injection

Oxidation Sensitivity of GdN

GdN undergoes rapid oxidation upon exposure to ambient air and moisture, necessitating protective capping layers such as AlN, GaN, or Sm for any ex-situ characterization or device integration [1][2]. Without capping, GdN films degrade to gadolinium oxide, compromising both magnetic and electronic properties. This contrasts sharply with air-stable magnetic materials such as Gd₂O₃ or metallic ferromagnets (e.g., Co, Fe) that do not require post-deposition passivation. Even among rare-earth nitrides, the oxidation sensitivity is a class-wide limitation—SmN and EuN similarly require capping—but when compared to non-nitride alternatives such as Gd₂O₃-based neutron detectors or conventional ferromagnetic metals, GdN adds fabrication complexity and cost associated with in-situ capping deposition [3]. This practical constraint must be weighed against GdN's unique spin-filtering functionality when evaluating procurement for device manufacturing.

oxidation sensitivity passivation air stability

Curie Temperature: GdN vs. EuN

Among the rare-earth nitride series, GdN possesses the highest Curie temperature at approximately 70 K in stoichiometric thin films, compared to EuN at approximately 30 K [1][2]. While EuN can exhibit ferromagnetism above 100 K when heavily doped with nitrogen vacancies, this doping compromises stoichiometric control and reproducibility [1]. GdN's Tc of ~70 K, though still cryogenic, provides a wider operational temperature window than EuN in its intrinsic stoichiometric form. Gd-doped GaN, by contrast, is ferromagnetic well above room temperature (Tc > 300 K), but as noted in other evidence items, its magnetic mechanism is extrinsic and defect-mediated [3]. For applications where intrinsic ferromagnetic semiconducting behavior is critical (e.g., spin-filter Josephson junctions), GdN's Tc advantage over EuN is meaningful, though neither approaches room-temperature operation.

Curie temperature ferromagnetic ordering cryogenic spintronics

GdN Application Scenarios


Spin-Filtering Electrodes for Cryogenic MRAM

GdN's low coercive field (~0.01 T) enables magnetic switching at low applied fields, while its large spin moment (7 μB) and high spin polarization provide the spin-filtering current needed for magnetic tunnel junction operation [1][2]. When paired with a hard ferromagnet such as SmN (coercivity >6 T) as a fixed reference layer, GdN serves as the magnetically soft free layer in a spin-filter MTJ architecture [1]. The resulting magnetoresistance arises from the spin-polarized tunneling current modulated by the relative alignment of the GdN and SmN layers. This application scenario directly leverages the 600-fold coercivity contrast between GdN and SmN, a differentiation that no other rare-earth nitride pair currently replicates with comparable magnitude.

GdN Nanoislands for GaN LEDs and Lasers

Embedding GdN nanoislands at the p–n junction interface of GaN-based LEDs reduces tunnel junction specific resistivity to as low as 1.3 × 10⁻³ Ω·cm², enabling efficient hole injection and low optical absorption loss [1]. This overcomes the long-standing challenge of high-resistance p-contacts in wide-band-gap GaN devices [2]. The reduction in series resistance directly translates to improved wall-plug efficiency and reduced self-heating in high-brightness LEDs and laser diodes. GdN nanoislands achieve this by introducing mid-gap states that enhance interband tunneling, a mechanism not available with conventional tunnel junction designs. Low-temperature electroluminescence down to 20 K confirms tunnel injection of holes [1].

GdN Barriers for Superconducting Spintronics

Mg-doped GdN can achieve resistivities as high as 10³ Ω·cm with carrier concentrations reduced to ~10¹⁶ cm⁻³, enabling its use as a ferromagnetic insulator (FI) barrier in superconducting spin-filter Josephson junctions [1][2]. GdN FI barriers inserted between superconducting electrodes (e.g., NbN/GdN/NbN) provide spin-selective tunneling, a core functionality for superconducting spintronics and quantum computing architectures [3]. The tunability of GdN's resistivity through Mg doping (from 0.002 Ω·cm for undoped films to 600 Ω·cm at room temperature for heavily Mg-doped films) offers a design parameter for optimizing barrier transparency [1]. This application scenario exploits GdN's unique combination of ferromagnetism and tunable insulating behavior, which is not available in metallic ferromagnets or non-magnetic insulators.

GdN Neutron Detection

GdN's high gadolinium content (the element with the highest thermal neutron capture cross-section among stable elements) combined with its narrow band gap semiconductor behavior makes it a candidate for solid-state neutron detector heterojunction diodes [1]. In p–n or p–i–n device structures, GdN serves as the neutron-absorbing semiconductor layer that converts neutron capture events into measurable electrical signals. Compared to Gd₂O₃-based neutron detectors, GdN offers the potential advantage of direct charge collection within a semiconducting matrix rather than relying on a scintillator-plus-photodetector architecture [1]. However, this application must contend with GdN's air sensitivity, requiring encapsulated device packaging. The intrinsic narrow band gap of GdN distinguishes it from wide-gap neutron-detection materials by enabling room-temperature semiconductor operation without the leakage current limitations of wider-gap alternatives.

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